molecular formula C16H11F3N4S B5739705 N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B5739705
M. Wt: 348.3 g/mol
InChI Key: WJNWBHPUCVXAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as Qx-314, is a membrane-impermeable quaternary ammonium derivative that has been widely used in scientific research. It was first synthesized in 1984 by Michael J. Welch and his colleagues at Washington University in St. Louis. Since then, Qx-314 has been extensively studied for its unique properties and potential applications in various fields of research.

Mechanism of Action

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea works by binding to the intracellular side of VGSCs and blocking the flow of sodium ions through the channel. This results in the inhibition of action potential generation and propagation in excitable cells. N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea is unique in that it can only block VGSCs in cells that have been pre-treated with a membrane-permeable local anesthetic such as lidocaine. This is because N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea is membrane-impermeable and cannot cross the cell membrane on its own.
Biochemical and Physiological Effects:
N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. In addition to its well-known effects on VGSCs, N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit other ion channels such as potassium channels and calcium channels. It has also been shown to have anti-inflammatory effects in animal models of inflammatory pain. N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be safe and well-tolerated in animal studies, with no significant side effects reported.

Advantages and Limitations for Lab Experiments

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages as a research tool. It is relatively easy to synthesize and is commercially available from several sources. It is also highly selective in its action on VGSCs, allowing researchers to study the properties of these channels in a specific subset of cells. However, there are also some limitations to the use of N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments. Its membrane-impermeable nature means that it can only be used in cells that have been pre-treated with a membrane-permeable local anesthetic such as lidocaine. This can limit its usefulness in certain experimental setups.

Future Directions

There are several potential future directions for research on N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of new analogs of N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea that can selectively target other ion channels or have improved membrane permeability. Another area of interest is the use of N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea in the development of new therapies for pain management. N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have anti-inflammatory effects in animal models of inflammatory pain, and further research in this area could lead to the development of new treatments for chronic pain. Additionally, N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea could be used in combination with other drugs to enhance their effectiveness or reduce their side effects.

Synthesis Methods

The synthesis of N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of quinoxaline with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then quaternized with methyl iodide to form N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea. The overall yield of this synthesis is typically around 20%.

Scientific Research Applications

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in various scientific research applications, particularly in the field of electrophysiology. It is commonly used as a tool to study the properties of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes. N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea is unique in that it can selectively block VGSCs in cells that have been pre-treated with a membrane-permeable local anesthetic such as lidocaine. This allows researchers to study the properties of VGSCs in a specific subset of cells without affecting the properties of other cells.

properties

IUPAC Name

1-quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c17-16(18,19)10-2-1-3-11(8-10)22-15(24)23-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNWBHPUCVXAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.